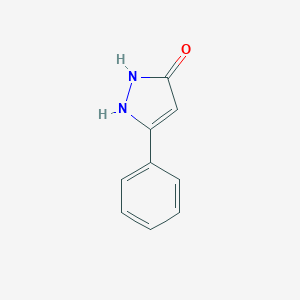

3-フェニル-1H-ピラゾール-5-オール

概要

説明

The compound 3-Phenyl-1H-pyrazol-5-ol is a derivative of the pyrazole class, which exhibits interesting tautomeric behavior. Tautomerism is a phenomenon where compounds with the same molecular formula exist in multiple forms due to the transfer of a proton within the molecule. The tautomerism of pyrazolone derivatives has been a subject of study to understand their structural and spectral characteristics, as well as their behavior in different solvents and conditions .

Synthesis Analysis

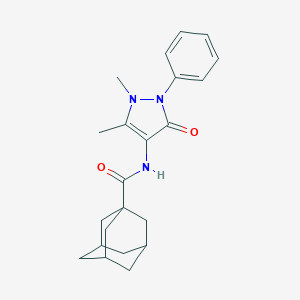

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was performed using aryl aldehydes and 1-phenyl-3-methyl-5-pyrazolone in the presence of Ce(SO4)2.4H2O as a catalyst, which proved to be an efficient and environmentally friendly method . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was determined to establish the predominant tautomeric form in the solid state . Additionally, the structure of a non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was elucidated using X-ray and solid-state NMR, revealing a dynamic equilibrium between tautomers .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives is influenced by their tautomeric forms and the presence of substituents. The influence of functional groups on the tautomeric behavior and energy band gaps of conjugated pyrazoles has been demonstrated, with the energy gap being affected by the substitution of different functional groups . The chemical reactions involving pyrazole derivatives can lead to various biological activities, as seen in the synthesis of compounds with potential antidepressant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and tautomerism. The frontier molecular orbitals, dipole moment, and electron charges distribution of these compounds have been computed using density functional theory (DFT), providing insights into their electronic properties . The fluorescent properties of pyrazole derivatives and their complexes have also been studied, showing aggregation-induced emission behavior . Additionally, the infrared spectrum, structural and optical properties, and molecular docking studies of these compounds have been conducted to predict their biological activities .

科学的研究の応用

有機合成における触媒作用

3-フェニル-1H-ピラゾール-5-オール: 誘導体は、有機合成において触媒として使用されてきました。 この化合物の構造により、さまざまな有機分子の合成における貴重な中間体である4,4′-(アリールメチレン)-ビス(3-メチル-1-フェニル-1H-ピラゾール-5-オール)誘導体の形成が促進されます .

抗酸化特性

研究によると、3-フェニル-1H-ピラゾール-5-オールの誘導体は、有意な抗酸化活性を示します。 これらの化合物は、フリーラジカルを捕捉することができ、これは酸化ストレス関連疾患の予防に不可欠です .

抗がん活性

3-フェニル-1H-ピラゾール-5-オールの誘導体の中には、がん細胞株に対する細胞毒性について試験されたものがあります。 例えば、特定の化合物は、大腸癌細胞に対して有望な結果を示しており、がん治療における潜在的な用途を示唆しています .

超分子化学

3-フェニル-1H-ピラゾール-5-オールの構造的多様性は、超分子構造の研究に役立ちます。 これは、小さな構造変化が超分子環境と相互作用にどのように影響するかを理解するのに役立ちます .

農業化学

3-フェニル-1H-ピラゾール-5-オールの誘導体は、殺菌剤や殺虫剤として使用されてきました。 さまざまな真菌病や害虫から作物を保護する効果により、農業化学において貴重な存在となっています .

染料工業

この化合物の誘導体は、染料工業にも使用されています。 これらは染料として役立ち、布地やその他の材料に色付けを提供します .

キレート剤

分析化学の分野では、3-フェニル-1H-ピラゾール-5-オール誘導体はキレート剤として機能します。 これらは金属イオンと錯体を形成することができ、これは金属イオンの抽出と精製プロセスに役立ちます .

医薬品開発

その生物学的活性から、3-フェニル-1H-ピラゾール-5-オールは医薬品開発の候補物質です。 その構造フレームワークは、多くの治療薬に共通しており、その修飾は、有効性と安全性プロファイルを向上させた新規医薬品につながる可能性があります .

作用機序

Target of Action

3-Phenyl-1H-pyrazol-5-ol, also known as 5-phenyl-1H-pyrazol-3-ol, has been found to interact with several targets. The primary targets include Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .

Mode of Action

Molecular docking studies suggest that it has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s suggested that the compound may influence pathways related to the function of its primary targets

Pharmacokinetics

In silico studies suggest that most of the hits presented better absorption, distribution, metabolism, and excretion (adme) properties than the reference drugs .

Result of Action

3-Phenyl-1H-pyrazol-5-ol has been found to exhibit a wide range of biological activities. For instance, it has shown potent antileishmanial and antimalarial activities . In addition, it has demonstrated cytotoxic effects on several human cell lines . The predominant pathway of death was p53-mediated apoptosis .

将来の方向性

Pyrazole derivatives, including “3-Phenyl-1H-pyrazol-5-ol”, continue to be a fertile source of biologically important molecules. Future research may focus on developing new synthetic methods, studying the relationships between chemical structure and reactivity of organic compounds, and exploring the diverse biological activities of these compounds .

特性

IUPAC Name |

5-phenyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHCQNBWOZXHIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344154 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27412-71-1 | |

| Record name | 5-Phenyl-2H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different tautomeric forms of 3-phenyl-1H-pyrazol-5-ol and what influences their formation?

A1: 3-Phenyl-1H-pyrazol-5-ol can exist in several tautomeric forms, including:

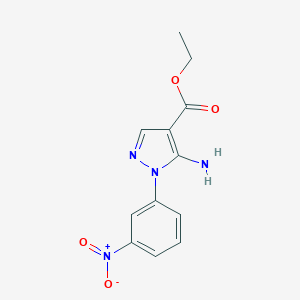

- 1-aryl-3-R2-4,5-dihydro-1H-pyrazol-5-ones (IIa): This form is favored when electron-withdrawing groups are present on the aryl ring. For example, the presence of a nitro group in 1-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one leads to the isolation of the IIa form [].

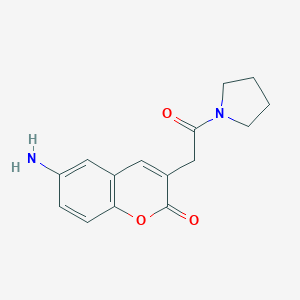

- 1-aryl-3-R2-1H-pyrazol-5-ols (IIb): This form is preferred with electron-donating groups on the aryl ring. 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-ol, containing a methoxy group, crystallizes in the IIb form [].

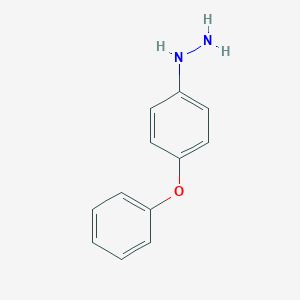

- 2-aryl-5-R2-1,2-dihydro-3H-pyrazol-3-ones (IIc): This tautomer can co-crystallize with the IIb form, as observed with compounds derived from phenylhydrazine [].

Q2: Is there crystallographic evidence to support the existence of these different tautomeric forms?

A2: Yes, X-ray crystallography studies have confirmed the existence of different tautomers of 3-phenyl-1H-pyrazol-5-ol derivatives. For instance:

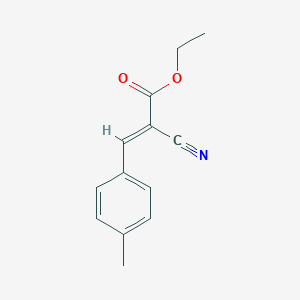

- The crystal structure of 1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one confirms its existence in the IIa form [].

- The crystal structure of 1-(4-methylphenyl)-3-phenyl-1H-pyrazol-5-ol confirms its existence in the IIb form [].

- The unambiguous presence of a hydrogen atom bonded to oxygen in 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol confirms its existence as the hydroxy tautomer (IIb form) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。